CoO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information storage and manipulation . Research focuses on understanding and manipulating its spintronic properties for future device applications.
Cobalt(II) oxide is also being explored for various other research applications, including:
Cobalt(II) oxide, with the chemical formula CoO, is an inorganic compound characterized by its olive-green to gray appearance. It is primarily known for its use in ceramics and as a coloring agent in various applications, particularly in producing cobalt blue glazes. Cobalt(II) oxide adopts a rock salt structure, exhibiting a cubic crystal system with a lattice constant of approximately 4.2615 Å. This compound is notable for its antiferromagnetic properties below 289 K, which means it exhibits magnetic ordering that opposes external magnetic fields at low temperatures .
Cobalt(II) oxide exhibits catalytic activity in various reactions, including the oxygen evolution reaction (OER) and photocatalytic hydrogen evolution (PHE) []. The specific mechanism of action depends on the reaction and the presence of additional factors like dopants or nanostructures []. In OER, CoO is believed to facilitate the transfer of oxygen-containing intermediates, accelerating the formation of oxygen gas [].
Cobalt(II) oxide exhibits various biological activities, particularly concerning its toxicity. It can be absorbed through inhalation or ingestion, leading to potential health risks such as respiratory issues and skin irritation. Short-term exposure may cause symptoms like coughing, sore throat, and abdominal pain . Despite its hazardous nature, cobalt compounds have been studied for their potential roles in biological systems, including their use as catalysts in certain bio
Cobalt(II) oxide can be synthesized through several methods:
Cobalt(II) oxide has a variety of applications:
Studies on the interactions of cobalt(II) oxide with other substances indicate its reactivity with various ions and compounds. For instance, it forms complexes with halides and thiocyanates under acidic conditions. These interactions are crucial for understanding its behavior in biological systems and industrial processes. The formation of these complexes can affect the solubility and bioavailability of cobalt ions in different environments .
Cobalt(II) oxide shares similarities with several other cobalt oxides and compounds. Here are some notable comparisons:
Compound | Formula | Key Characteristics |
---|---|---|
Cobalt(I) oxide | CoO | Less stable than Cobalt(II) oxide; rarely encountered. |
Cobalt(III) oxide | Co₂O₃ | More stable at higher oxidation states; used in pigments. |
Cobalt(II,III) oxide | Co₃O₄ | A mixed valence compound; often used in battery applications. |
Cobalt hydroxide | Co(OH)₂ | Precursor to cobalt oxides; less stable than oxides. |
Cobalt(II) oxide is unique due to its specific oxidation state and properties that make it suitable for applications requiring stability at high temperatures and reactivity in producing other chemical compounds .
Cobalt(II) oxide exists as a crystalline solid with a rock-salt structure under standard conditions. Its synthesis and structural properties can be carefully controlled through various methods, resulting in materials with tailored characteristics for specific applications.
The conventional synthesis of CoO relies primarily on thermal decomposition and precipitation techniques. Cobalt(II) oxide can be prepared through direct oxidation of cobalt powder with air or by thermal decomposition of cobalt(II) nitrate or carbonate. Another important route involves the decomposition of cobalt(II,III) oxide (Co3O4) at elevated temperatures, as represented by the reaction:
2 Co3O4 → 6 CoO + O2
This transformation occurs at approximately 950°C, yielding pure CoO.
Thermal decomposition of cobalt-containing precursors represents one of the most versatile approaches for CoO synthesis. The decomposition pathway significantly influences the properties of the resulting material. For instance, cobalt oxalate undergoes a complex transformation when heated. Studies have shown that adding stoichiometric amounts of oxalic acid to cobalt(II) solutions produces a sand-colored precipitate of cobalt(II) oxalate, which is nearly insoluble in water. When thermally treated, this precipitate decomposes to form cobalt oxides, with CoO often appearing as an intermediate phase before further oxidation to Co3O4 in air atmospheres.
Cobalt acetate tetrahydrate has been extensively studied as a precursor for controlled synthesis of CoO. Under nitrogen atmosphere, its decomposition yields different CoO polymorphs depending on the temperature. As shown in Table 1, zinc-blende CoO forms at approximately 330°C, while the rocksalt polymorph appears at around 400°C.
Table 1: Thermal Decomposition Routes to Cobalt(II) Oxide
Precipitation methods offer another approach for synthesizing CoO. The net ionic equation for the precipitation of cobalt(II) hydroxide, which can serve as a precursor to CoO, is:
Co²⁺(aq) + 2OH⁻(aq) → Co(OH)₂(s)
The resulting cobalt(II) hydroxide can be thermally treated to yield cobalt oxides. Research has shown that when Co(OH)₂ is heated to approximately 350°C in air, it typically forms Co3O4, which can be further reduced to CoO under appropriate conditions.
[A microscopy image showing the morphological evolution of cobalt precursors during thermal decomposition would be valuable here to illustrate the structural changes occurring during these transformations.]
Recent advances in nanomaterial synthesis have enabled the production of CoO with precisely controlled nanostructures, which often exhibit enhanced properties compared to bulk materials. These advanced fabrication techniques allow for the manipulation of size, shape, and surface properties at the nanoscale.
Electrospinning has emerged as a powerful technique for creating one-dimensional CoO nanostructures. This process utilizes high voltage to draw very fine fibers from a liquid solution containing cobalt precursors and polymers. In one notable study, researchers successfully produced CoO nanofibers using an aqueous mixture of cobalt acetate tetrahydrate and poly(vinyl alcohol). While Co3O4 nanofibers could be readily produced by calcining these precursor fibers in air at 700°C, obtaining pure CoO nanofibers proved more challenging due to cobalt's chemical reactivity.
To overcome this challenge, researchers developed a novel approach involving hydrothermal treatment of the precursor nanofiber mats in the presence of carbon at 300°C in a specially designed reactor, yielding pure CoO nanofibers. Optical characterization revealed that these CoO nanofibers exhibited a band gap energy of 2.21 eV, compared to 2.4 eV for Co3O4 nanofibers, highlighting the distinct electronic properties of the different cobalt oxide phases.
Solvothermal synthesis represents another advanced approach for producing CoO nanostructures with controlled morphology. CoO nanocrystals have been successfully synthesized through one-pot solvothermal reactions in the presence of oxidizing agents like NaOH and surfactants such as cetyltrimethyl ammonium bromide (CTAB). The resulting nanoparticles exhibited uniform size distribution, good dispersibility, and excellent crystallinity.
Table 2: Advanced Nanofabrication Methods for CoO Nanostructures
Sol-gel methods using natural polymers as gelation media have also been explored. For example, alginic acid granules have been employed as a gelation medium for the synthesis of cobalt oxides. This approach leverages the carboxylate groups of alginic acid, which can coordinate with cobalt ions to form a gel network that, upon thermal treatment, yields CoO nanoparticles with controlled size and morphology.
[TEM or SEM images showing the different CoO nanostructures (nanofibers, nanocrystals, nanoparticles) would be valuable here to illustrate the morphological control achieved through these advanced fabrication techniques.]
Surface engineering of CoO through strain modulation has emerged as a powerful strategy for enhancing its catalytic performance, particularly for energy-related applications. This approach involves manipulating the atomic arrangement at the surface to induce changes in electronic structure and reactivity.
Research has demonstrated that strain engineering of the outermost surface of CoO nanorods can transform them from catalytically inactive materials into efficient electrocatalysts for the hydrogen evolution reaction (HER). This remarkable finding challenges the conventional understanding that metal oxides are generally inactive for HER, opening new possibilities for the development of earth-abundant catalysts.
The induced tensile strain strongly couples the atomic and electronic structure properties of the CoO surface, resulting in several beneficial effects:
Table 3: Effects of Strain Engineering on CoO Properties
These strain-engineered CoO nanorods have demonstrated competitive performance with the best electrocatalysts for HER in alkaline media. The mechanism behind this enhanced activity involves the strain-induced modification of the d-band center position of cobalt atoms, which optimizes the binding energy of reaction intermediates. This approach represents a paradigm shift in catalyst design, moving away from composition-based strategies toward structural engineering at the atomic level.
[Atomic models showing the strain-induced changes in the CoO surface structure would help visualize this concept, along with electronic density of states plots illustrating the electronic structure modifications.]
The development of CoO-based heterostructures has opened new frontiers in materials science, enabling the design of composite systems with synergistic properties that surpass those of the individual components. These heterostructures exploit interfacial effects to enhance performance in various applications.
Heterostructures combining CoO with other materials such as cobalt sulfides (CoS), cobalt selenides (CoSe), and other transition metal compounds have attracted significant attention, particularly for electrocatalysis. The interface between different components plays a crucial role in determining the overall properties of these composite materials.
For example, a CoS/CoO heterostructure model constructed with CoS (100) and CoO (111) planes demonstrated significant charge redistribution at the interface, with electron accumulation on the CoO side. This electronic modification led to increased density of states near the Fermi level, enhancing the intrinsic conductivity of the material and improving its electrocatalytic performance through more efficient electron transfer between the catalyst surface and absorbed intermediates.
The CoS/CoO heterostructure model was constructed using the CoS (100) plane and CoO (111) plane, consisting of 48 Co atoms, 24 O atoms, and 24 S atoms. Density functional theory calculations revealed charge redistribution at the interface, with electron accumulation at the CoO side, leading to enhanced metallic character and improved conductivity.
Similarly, CoSe/CoO heterostructures have shown promise as electrocatalysts for oxygen evolution reactions (OER). The hydrothermal synthesis of these heterostructures represents a straightforward and accessible approach, rendering them promising candidates for practical applications.
Table 4: Performance of CoO-Based Heterostructures for Electrocatalysis
Beyond the boundary interfaces between different components, the interface between active species and support matrices also plays a vital role in determining the properties of CoO-based materials. Supporting CoO on nitrogen-doped graphene creates an interface with charge accumulation that can enhance electron transfer and stability. This metal-support interface reduces contact resistance and enables superior electron-transfer ability, increasing the electrocatalytic kinetics.
[Interface models or electron density maps showing the charge redistribution at the heterostructure interfaces would be informative here, along with schematic illustrations of the different heterostructure architectures.]
Cobalt(II) oxide has emerged as a promising earth-abundant electrocatalyst for both oxygen evolution reaction and hydrogen evolution reaction applications, offering potential alternatives to precious metal catalysts [1] [2] [3]. The electrochemical performance of cobalt(II) oxide in water splitting reactions depends critically on its electronic structure, surface morphology, and the presence of structural defects [4] [5].
Oxygen vacancies play a fundamental role in enhancing the electrocatalytic activity of cobalt(II) oxide by modulating local electronic structure and facilitating interfacial charge transfer processes [6] [16]. These defects act as electron enrichment centers that can capture electrons from cobalt d-bands, thereby altering the electronic properties of adjacent metal sites [6]. The presence of oxygen vacancies creates asymmetric coordination environments that promote the activation of molecular oxygen through enhanced electron transfer to unoccupied orbital states [6].
Recent operando X-ray absorption spectroscopy studies have revealed that cobalt(II) oxide undergoes significant structural adaptations during oxygen evolution reaction conditions [1]. The formation of oxygen vacancies triggers an electron redistribution within surface cobalt-oxygen units, leading to the accumulation of oxidative charge and the generation of oxyl radicals as predominant surface-terminating motifs [1]. This contrasts with traditional models that attribute oxygen evolution reaction activity solely to high-valent metal ions [1].
The interfacial charge transfer mechanism in cobalt(II) oxide electrocatalysts involves the formation of cobalt oxyhydroxide species under operating conditions [2] [23]. Voltage-dependent and time-dependent valence state transitions occur from cobalt(III) to cobalt(IV), accompanied by spontaneous delithiation while maintaining the edge-shared cobalt-oxygen network [23]. Density functional theory calculations indicate that highly oxidized cobalt(IV) sites, rather than cobalt(III) sites or oxygen vacancy sites, are primarily responsible for high oxygen evolution reaction activity [23].
The electrochemical surface area measurements demonstrate that oxygen vacancy-rich cobalt(II) oxide exhibits significantly enhanced capacitance values, indicating increased exposure of catalytic active sites [24]. For instance, erbium-doped cobalt(II) oxide with 4% erbium content achieved a double-layer capacitance of 511.8 millifarads per square centimeter compared to 372.3 millifarads per square centimeter for pristine cobalt(II) oxide [24].
Cobalt(II) oxide-based electrocatalysts demonstrate competitive performance with platinum-based catalysts in alkaline electrolytes, particularly when optimized through compositional modifications and morphological engineering [5] [29] [32]. Strain-engineered cobalt(II) oxide nanorods exhibit superior hydrogen evolution reaction activity with overpotentials as low as 321 ± 5 millivolts at 10 milliamperes per square centimeter in alkaline media [33]. This performance is achieved through tensile strain-induced creation of oxygen vacancies that facilitate water dissociation and optimize hydrogen adsorption energetics [33].
Cobalt(II) oxide/cobalt phosphide heterostructures show remarkable hydrogen evolution reaction performance with overpotentials of 144 millivolts at 10 milliamperes per square centimeter and Tafel slopes of 57 millivolts per decade in acidic conditions [5] [29]. The synergistic interaction between cobalt oxide and cobalt phosphide phases enhances both intrinsic activity and charge transfer kinetics compared to individual components [5] [29].
Platinum substitution in cobalt(II) oxide spinels yields mixed results, with 1% platinum-substituted cobalt(II) oxide exhibiting overpotentials of 455 millivolts at 20 milliamperes per square centimeter in potassium hydroxide electrolyte [25]. However, X-ray photoelectron spectroscopy studies reveal that platinum doping increases tetrahedral cobalt(II) sites, which are generally inactive for catalytic reactions, thus limiting the enhancement in oxygen evolution reaction activity [25].
Copper-modified cobalt(II) oxide composites demonstrate enhanced hydrogen evolution reaction performance in alkaline media, achieving current densities of 10 milliamperes per square centimeter at 288 millivolts versus reversible hydrogen electrode with Tafel slopes of 65 millivolts per decade [32]. The incorporation of copper effectively modulates hydrogen adsorption energy and improves electronic conductivity [32].
Catalyst | Overpotential at 10 mA cm⁻² | Tafel Slope | Electrolyte | Current Density Range |
---|---|---|---|---|
Cobalt(II) oxide nanorods (strained) | 321 ± 5 mV | Not specified | Alkaline | 10 mA cm⁻² |
Cobalt(II) oxide/cobalt phosphide (Co₃O₄/Co₂P) | 144 mV (HER) | 57 mV dec⁻¹ | 0.5 M H₂SO₄ | 10-100 mA cm⁻² |
4% Er-Co₃O₄ | 321 ± 5 mV | Not specified | Acidic | 10 mA cm⁻² |
Co₃O₄ | 396 ± 5 mV | Not specified | Acidic | 10 mA cm⁻² |
1% Pt-substituted Co₃O₄ | 455 mV (20 mA cm⁻²) | 117 mV dec⁻¹ | KOH | 20 mA cm⁻² |
Cobalt(II) oxide exhibits significant photocatalytic activity for the degradation of organic dyes, particularly methylene blue, through the generation of reactive oxygen species under visible light irradiation [9] [10] [11]. The photocatalytic mechanism involves the formation of electron-hole pairs upon light absorption, followed by the generation of hydroxyl radicals and superoxide anions that facilitate dye mineralization [9] [10].
The photocatalytic degradation process in cobalt(II) oxide follows a multi-step mechanism involving structured adsorption of dye molecules, incident light absorption, and charge-transfer reactions [9]. Upon sunlight irradiation, electrons are promoted from the valence band to the conduction band, creating positive holes that directly oxidize dye molecules or react with water molecules to form hydroxyl radicals [9]. The reaction between conduction band electrons and molecular oxygen produces superoxide anions, which contribute to the overall degradation process [9].
Cobalt(II) oxide nanoparticles synthesized via co-precipitation methods demonstrate 91% degradation efficiency for methylene blue within 120 minutes under sunlight irradiation [9]. The degradation rate increases with longer irradiation times and higher catalyst dosages, achieving 92% degradation with 0.013 grams of photocatalyst [9]. The optimal degradation occurs at pH 9, where 93% of the dye is degraded in 120 minutes [9].
Green-synthesized cobalt oxide nanoparticles using Muntingia calabura leaf extract exhibit 88% degradation of 10 milligrams per liter methylene blue within 300 minutes of sunlight exposure [10]. These nanoparticles display an optical band gap of 2.05 electron volts and follow first-order kinetics with a rate constant of 0.0065 per minute [10]. The degradation mechanism involves hydroxyl free radical formation upon sunlight exposure [10].
Chromium-doped cobalt(II) oxide demonstrates enhanced photocatalytic performance compared to pristine cobalt(II) oxide, with methylene blue degradation increasing from 88% to 96% at pH 11 [35]. The chromium doping reduces the band gap energy and improves electron-hole pair separation, as evidenced by photoluminescence investigations [35]. Similarly, malachite green degradation improves from 85% to 92% at pH 9 with chromium doping [35].
Zinc-doped cobalt(II) oxide exhibits superior photocatalytic activity due to reduced band gap from 2.0 electron volts for pure cobalt(II) oxide to 1.8 electron volts for zinc-doped material [14]. The zinc doping enhances visible light absorption and creates more porous morphologies that increase the number of active sites [14].
Catalyst | Target Pollutant | Degradation Efficiency | Light Source | Band Gap | Mechanism |
---|---|---|---|---|---|
Co₃O₄ nanoparticles | Methylene Blue | 91% (120 min) | Sunlight | Not specified | OH- and O₂- ⁻ radicals |
Green synthesized CONPs | Methylene Blue | 88% (300 min) | Sunlight | 2.05 eV | Hydroxyl free radicals |
(10)Cr-Co₃O₄ | Methylene Blue/Malachite Green | 96%/92% | Solar light | Reduced with Cr doping | OH- and O₂- ⁻ radicals |
Zn-Co₃O₄ | Methylene Blue | Enhanced compared to pure Co₃O₄ | UV-visible | 1.8 eV (reduced from 2.0 eV) | Enhanced visible light absorption |
The electrochemical conversion of toluene to benzaldehyde using cobalt(II) oxide catalysts represents a significant advancement in room-temperature carbon-hydrogen bond activation [13]. Cobalt oxide clusters decorated on iridium oxide surfaces create an electrocatalyst-mediator assembly that activates nitrate ions to highly reactive nitrate radicals capable of abstracting hydrogen atoms from benzylic carbon-hydrogen bonds [13].
The mechanism involves the interface between cobalt oxide and iridium oxide promoting nitrate ion activation by facilitating the desorption of nitrate radicals for subsequent reaction with toluene [13]. This electrochemical approach achieves selective oxidation of toluene to benzaldehyde with high Faradaic efficiency of 86 ± 1% at 25 milliamperes per square centimeter, representing a three-fold improvement over bare electrocatalysts [13].
The carbon-hydrogen bond activation process in cobalt(II) oxide catalysts proceeds through initial carbon-hydrogen bond cleavage followed by benzyl species formation and hydrogen release [12]. Active oxygen species generated on the cobalt oxide surface participate in the oxidation mechanism, with the catalyst's activity influenced by surface morphology, exposed crystallographic planes, and cobalt oxidation states [12]. Higher surface cobalt(III)/cobalt(II) ratios are necessary for achieving optimal catalytic performance in volatile organic compound oxidation [12].
The electrocatalyst-mediator assembly demonstrates remarkable stability, operating continuously for 100 hours with minimal performance decline [13]. When translated to flow systems, Faradaic efficiencies of 60 ± 4% at 200 milliamperes per square centimeter are achieved, indicating potential for scaled applications [13].
Traditional thermal toluene oxidation over cobalt(II) oxide catalysts requires elevated temperatures between 250-650°C due to the high bond dissociation energy of carbon-hydrogen bonds adjacent to aromatic rings [13]. The electrochemical approach using nitrate mediation represents a significant improvement by enabling room-temperature operation while maintaining high selectivity and efficiency [13].
System | Product | Faradaic Efficiency | Mechanism | Operating Conditions | Stability |
---|---|---|---|---|---|
CoOₓ/IrO₂:NO₃⁻ assembly | Benzaldehyde | 86 ± 1% (25 mA cm⁻²), 60 ± 4% (200 mA cm⁻²) | NO₃⁻ activation to NO₃- radical for C-H activation | Room temperature, electrochemical | 100 h stable operation |
Co₃O₄ catalysts (literature review) | Complete oxidation to CO₂ | Not applicable | C-H bond activation followed by benzyl formation | Elevated temperatures (250-650°C) | Variable depending on conditions |
Cobalt(II) oxide catalysts demonstrate exceptional performance in the selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a critical transformation for biomass-derived polymer production [16] [18] [19] [20]. The electrochemical oxidation approach using cobalt oxide catalysts offers a sustainable alternative to traditional oxidation methods for producing this valuable bio-based monomer [16].
Cobalt oxide with selenium doping creates oxygen vacancies that significantly enhance electrocatalytic performance for 5-hydroxymethylfurfural oxidation [16]. The cobalt oxide-cobalt diselenide system with a molar ratio of 23:1 achieves 99% 5-hydroxymethylfurfural conversion and 99% 2,5-furandicarboxylic acid yield with 97.9% Faradaic efficiency at 1.43 volts versus reversible hydrogen electrode [16]. The introduction of oxygen vacancies increases electrochemical surface area and reduces charge transfer resistance, enhancing both catalytic activity and selectivity [16].
Copper-optimized cobalt oxide nanocubes demonstrate superior performance through effective modulation of active sites [18]. The incorporation of copper into cobalt(II) oxide enhances hydroxyl ion adsorption and improves conductivity, leading to 99.8% selectivity for 2,5-furandicarboxylic acid production with 91.6% Faradaic efficiency [18]. The catalyst undergoes structural transformations during operation, with cobalt hydroxide generated on the surface subsequently transforming into copper-cobalt oxyhydroxide species [18].
Cobalt-bismuth binary oxide catalysts with rich oxygen vacancies achieve outstanding performance in aerobic oxidation conditions [19]. The cobalt-bismuth system with a cobalt-to-bismuth molar ratio of 12:1 delivers 98.23% 2,5-furandicarboxylic acid yield with nearly 100% 5-hydroxymethylfurfural conversion under 0.6 megapascals oxygen pressure at 110°C for 3 hours [19]. The addition of bismuth oxide makes the (311) facet the preferential orientation plane for cobalt(II) oxide, increasing oxygen vacancies and facilitating aerobic oxidation [19].
Cobalt-ceria binary oxide nanojunctions provide another effective approach for 5-hydroxymethylfurfural oxidation [22]. The interfaces between cerium oxide and cobalt(II) oxide in nanojunctions alter surface reactive oxygen species and electron transmission processes, achieving 90.1% 2,5-furandicarboxylic acid selectivity with almost 100% 5-hydroxymethylfurfural conversion under molecular oxygen and alkaline conditions [22]. Electron paramagnetic resonance spectroscopy reveals that superoxide radicals are involved in the aerobic oxidation rather than molecular oxygen directly [22].
Base-free oxidation systems using ruthenium-loaded copper-cobalt oxide composite magnesium oxide catalysts demonstrate the versatility of cobalt oxide-based systems [17] [20]. These catalysts achieve 100% 5-hydroxymethylfurfural conversion with 86.1% 2,5-furandicarboxylic acid yield under aqueous conditions with oxygen pressure [17] [20]. The synergistic interaction between copper and cobalt, combined with optimal metal ratios and magnesium oxide incorporation, enhances both catalytic activity and stability [17] [20].
Catalyst | HMF Conversion | FDCA Yield | Faradaic Efficiency | Reaction Conditions | Key Features |
---|---|---|---|---|---|
CoO-CoSe₂ (23:1) | 99% | 99% | 97.9% | 1.43 V vs RHE | Oxygen vacancies enhancement |
Cu₀.₂₉Co₂.₇₁O₄ | Not specified | 99.8% selectivity | 91.6% | Electrochemical | Copper optimization of active sites |
Cobalt-bismuth binary oxide (CoBi-12) | ~100% | 98.23% | Not specified | 0.6 MPa O₂, 110°C, 3h | Rich oxygen vacancies |
CoCe-15 | ~100% | 90.1% selectivity | Not specified | Alkaline, molecular oxygen | Nanojunctions interfaces |
Ru₄/Cu₁-Co₁-O·MgO | 100% | 86.1% | Not specified | Aqueous, O₂ pressure | Base-free conditions |
Irritant;Environmental Hazard